![molecular formula C4H5N5O2 B016450 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one CAS No. 2387-48-6](/img/structure/B16450.png)
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one
Overview
Description
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one is a chemical compound with the molecular formula C4H5N5O2 and a molecular weight of 155.1148 . It is also known by other names such as 2,4-Diamino-6-hydroxypyrimidine, 2,6-Diamino-4-hydroxypyrimidine, 2,6-Diamino-4-pyrimidinol .
Synthesis Analysis
The synthesis of 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one involves several steps . The process begins with a ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. The by-product sodium nitrate is recovered by filtration. The filtrate is concentrated, and the excessive sodium methoxide is destructed by adding water. The concentrate obtained is subjected to a nitrosation reaction with sodium nitrite in a dilute formic acid solution .Molecular Structure Analysis
The molecular structure of 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one can be represented by the IUPAC Standard InChI: InChI=1S/C4H6N4O/c5-2-1-3 (9)8-4 (6)7-2/h1H, (H5,5,6,7,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one include a molecular weight of 155.1148 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Properties
This compound appears as a white inorganic solid . It has a molecular formula of C4H5N5O2 and a molecular weight of 155.117 g/mol .
Synthesis
The synthesis of this compound can be achieved by the reaction of sodium hydroxide and cisplatin with hydrogenated filtrate . In another method, a suspension of DAHNP in water was adjusted to pH 3.5 by adding a little sulfuric acid, the acid suspension was admixed with 5 wt.-% palladized charcoal, the mixture was heated to 60° C., and the autoclave was pressurized with 15 to 20 bar of hydrogen .
Anti-Tubercular Activities
The compound has been used in the synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives for their anti-tubercular activities . The dihyrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is believed to be an important drug target in anti-TB drug development . This compound has been used to design and synthesize a series of mt-DHFR inhibitors .
Anti-Cancer Activities
The compound has been shown to have anticancer activities . However, the specific mechanisms and applications in cancer treatment are not detailed in the available resources.
Drug Development
The compound has been used in the development of drugs targeting the glycerol (GOL) binding site of mt-DHFR . The designed compounds contain a hydrophilic group, which may prevent the compounds from crossing the cell wall of Mtb to function at the whole cell level .
Biological Evaluation
The compound and its derivatives have been biologically evaluated for their anti-TB activity against Mtb H37Ra . Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
Safety And Hazards
When handling 2,6-Diamino-5-nitroso-1H-pyrimidin-4-one, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .
properties
IUPAC Name |
2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178573 | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one | |
CAS RN |
2387-48-6, 62128-61-4 | |
Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC167428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2387-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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